molecular formula C9H9N3O2 B8699648 4-[(5-Amino-1,3,4-oxadiazol-2-yl)methyl]phenol CAS No. 828911-24-6

4-[(5-Amino-1,3,4-oxadiazol-2-yl)methyl]phenol

Cat. No. B8699648
Key on ui cas rn: 828911-24-6
M. Wt: 191.19 g/mol
InChI Key: BVBSRSSSTBSIBM-UHFFFAOYSA-N
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Patent
US07037909B2

Procedure details

Solid BrCN 6.059 g (57.2 mmol) was added in one portion into ice-cooled slurry of (4-hydroxy-phenyl)-acetic acid hydrazide 8.642 g (52.0 mmol) and KHCO3 6.510 g (65 mmol) in MeOH (100 mL). The mixture was stirred at 0-5° C. for 1 hour, the ice bath allowed to melt and stirred at room temperature overnight (18 hr). The reaction mixture was diluted with water (100 mL), stirred for 1 hour, the precipitate was collected by filtration, washed with water and dried on high vacuum. A second fraction precipitated after concentrating and cooling the supernatants.
Name
Quantity
6.059 g
Type
reactant
Reaction Step One
Quantity
8.642 g
Type
reactant
Reaction Step Two
[Compound]
Name
KHCO3
Quantity
6.51 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]#[N:3].[OH:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12]([NH:14][NH2:15])=[O:13])=[CH:7][CH:6]=1>CO.O>[NH2:3][C:2]1[O:13][C:12]([CH2:11][C:8]2[CH:9]=[CH:10][C:5]([OH:4])=[CH:6][CH:7]=2)=[N:14][N:15]=1

Inputs

Step One
Name
Quantity
6.059 g
Type
reactant
Smiles
BrC#N
Step Two
Name
Quantity
8.642 g
Type
reactant
Smiles
OC1=CC=C(C=C1)CC(=O)NN
Name
KHCO3
Quantity
6.51 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0-5° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature overnight (18 hr)
Duration
18 h
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried on high vacuum
CUSTOM
Type
CUSTOM
Details
A second fraction precipitated
CONCENTRATION
Type
CONCENTRATION
Details
after concentrating
TEMPERATURE
Type
TEMPERATURE
Details
cooling the supernatants

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC1=NN=C(O1)CC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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